[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
CAS No.:
Cat. No.: VC14463914
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate -](/images/structure/VC14463914.png)
Specification
Molecular Formula | C17H23NO3 |
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Molecular Weight | 289.4 g/mol |
IUPAC Name | [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
Standard InChI | InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1 |
Standard InChI Key | RKUNBYITZUJHSG-SLTXQBBLSA-N |
Isomeric SMILES | CN1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound is formally named [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate under IUPAC conventions . Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.4 g/mol . The bicyclic core consists of an 8-methyl-8-azabicyclo[3.2.1]octane system esterified with a (2S)-3-hydroxy-2-phenylpropanoic acid moiety.
Stereochemical Configuration
The (5S) and (2S) designations specify the absolute configurations at the C5 position of the azabicyclo ring and the C2 position of the propanoate side chain, respectively . This stereochemistry critically influences receptor binding affinity, as demonstrated by the differential activity of enantiomers in related tropane alkaloids .
Synonyms and Database Identifiers
Structural and Conformational Analysis
Core Bicyclic Architecture
The 8-azabicyclo[3.2.1]octane system comprises a seven-membered ring with a bridgehead nitrogen atom. X-ray crystallographic studies of analogous compounds reveal a chair-boat conformation for the bicyclic core, stabilized by intramolecular hydrogen bonding between the tertiary amine and ester carbonyl oxygen .
Ester Linkage and Side Chain Dynamics
The tropane ring connects to the 3-hydroxy-2-phenylpropanoate group via an ester bond at the C3 position. Nuclear Overhauser effect (NOE) spectroscopy indicates restricted rotation about the ester linkage, favoring a conformation where the phenyl ring occupies a pseudo-equatorial position relative to the bicyclic system .
3D Structural Challenges
Despite advanced computational modeling, conformer generation for this compound remains problematic due to the interplay of steric hindrance and electronic effects . Molecular dynamics simulations suggest that the (2S) configuration induces a 15° tilt in the phenyl ring plane compared to the (2R) diastereomer .
Natural Occurrence and Biosynthesis
Plant Sources
The compound has been isolated from:
Biosynthetic Pathway
Like other tropane alkaloids, biosynthesis likely proceeds via:
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Ornithine decarboxylation to putrescine
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N-Methylation and cyclization to form the tropane ring
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Esterification with phenyllactic acid derivatives
Key enzymes include tropinone reductase and aromatic acid-CoA ligases, though the specific esterification mechanism for this congener requires further study .
Pharmacological Properties
Muscarinic Receptor Antagonism
As a structural analog of atropine, the compound exhibits non-selective antagonism at muscarinic acetylcholine receptors (mAChRs). Binding assays show:
Receptor Subtype | IC₅₀ (nM) | Relative Potency vs Atropine |
---|---|---|
M1 | 2.1 ± 0.3 | 0.89× |
M2 | 1.8 ± 0.2 | 1.02× |
M3 | 2.5 ± 0.4 | 0.76× |
Data extrapolated from analogous L-hyoscyamine studies
Metabolic Fate
Hepatic metabolism occurs via two primary pathways:
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Ester hydrolysis by carboxylesterase 1 (CES1) to yield tropine and 3-hydroxy-2-phenylpropanoic acid
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N-Demethylation by cytochrome P450 3A4 to form noratropine derivatives
Analytical Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ph), 5.12 (dd, J = 8.4, 4.2 Hz, 1H, CH-O), 4.01 (br s, 1H, OH), 3.72–3.58 (m, 2H, CH₂N)
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¹³C NMR: 172.8 (C=O), 137.2 (Ph-C1), 128.4–126.2 (Ph-C2–C6), 68.5 (C3 of tropane)
Mass Spectrometry
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Fragmentation pattern: Loss of H₂O (18 Da) and subsequent retro-Diels-Alder cleavage of the bicyclic ring
Chromatographic Behavior
HPLC Conditions:
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile phase: 65:35 MeCN/10 mM NH₄OAc (pH 4.5)
Pharmaceutical Applications and Derivatives
Sulfate Hydrate Formulation
The sulfate salt dihydrate (C₃₄H₅₂N₂O₁₂S) demonstrates enhanced aqueous solubility (>50 mg/mL vs 1.2 mg/mL for free base) . This formulation is utilized in:
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Emergency treatment of organophosphate poisoning
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Pre-anesthetic secretion control
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